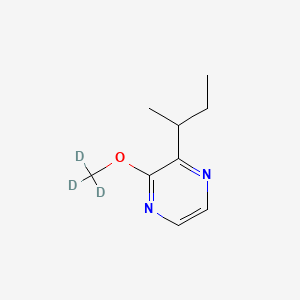

2-Sec-butyl-3-methoxypyrazine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

169.24 g/mol |

IUPAC Name |

2-butan-2-yl-3-(trideuteriomethoxy)pyrazine |

InChI |

InChI=1S/C9H14N2O/c1-4-7(2)8-9(12-3)11-6-5-10-8/h5-7H,4H2,1-3H3/i3D3 |

InChI Key |

QMQDJVIJVPEQHE-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC=CN=C1C(C)CC |

Canonical SMILES |

CCC(C)C1=NC=CN=C1OC |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Safety Profile of 2-Sec-butyl-3-methoxypyrazine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Toxicological Data

The quantitative data available for 2-Sec-butyl-3-methoxypyrazine is summarized below, offering key insights into its physical characteristics and toxicological profile. These parameters are fundamental for risk assessment and the implementation of appropriate safety protocols in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties of 2-Sec-butyl-3-methoxypyrazine

| Property | Value | Source |

| Molecular Formula | C9H14N2O | [1][2][3] |

| Molecular Weight | 166.22 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Boiling Point | 97 - 99 °C at 20 torr; 50 °C at 1 mmHg | [1][2][5] |

| Density | 0.99 - 1.0±0.1 g/cm³ | [1][2] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [1][5] |

| Water Solubility | Slightly soluble; 229.6 mg/L @ 25 °C (estimated) | [2][4] |

| Refractive Index | n20/D 1.492 (lit.) | [5] |

Table 2: Toxicological Data of 2-Sec-butyl-3-methoxypyrazine

| Parameter | Value | Species | Method | Source |

| LD50 (Oral) | 2000 mg/kg | Mouse | Gavage | [6] |

| Acute Toxicity (Oral) | Category 4 | - | - | [2][7] |

| Acute Toxicity (Dermal) | Category 4 | - | - | [7] |

| Acute Toxicity (Inhalation) | Category 4 (Vapors) | - | - | [7] |

Hazard Identification and Safety Precautions

Based on the available data, 2-Sec-butyl-3-methoxypyrazine is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[7][8] It is also reported to cause skin, eye, and respiratory tract irritation.[1][7]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The logical relationship for the classification of 2-Sec-butyl-3-methoxypyrazine is illustrated below.

Caption: GHS Hazard Classification for 2-Sec-butyl-3-methoxypyrazine.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not available in the provided references. The LD50 value is attributed to a 1983 study by Quest International, with the administration method noted as gavage in mice.[6] The GHS classifications are based on regulatory standards (e.g., 29 CFR 1910.1200) and data submitted to chemical safety databases.[7] For detailed methodologies, researchers should consult the specific regulatory guidelines under which these classifications were made or attempt to source the original study reports.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize risks associated with 2-Sec-butyl-3-methoxypyrazine. The following workflows outline the recommended procedures for personal protection and first aid.

Personal Protective Equipment (PPE) Workflow

To ensure safety when handling this compound, a systematic approach to personal protection should be followed.

Caption: Recommended Personal Protective Equipment (PPE) Workflow.

First-Aid Measures Workflow

In the event of exposure, immediate and appropriate first-aid is critical. The following diagram outlines the initial steps to be taken.

Caption: First-Aid Measures for Exposure.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][7] Keep away from heat, sparks, and flame.[1] The recommended storage temperature is between 2 - 8 °C.[3]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] Waste materials should be handled by a licensed waste disposal company.

References

- 1. 2-Methoxy-3-sec-butyl pyrazine(24168-70-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Methoxy-3-sec-butyl-pyrazine: Properties, Uses, Safety, Supplier Info | China Manufacturer & Exporter [pipzine-chem.com]

- 5. 2-仲丁基-3-甲氧基吡嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-sec-butyl-3-methoxypyrazine, 24168-70-5 [thegoodscentscompany.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-sec-Butyl-3-methoxypyrazine 24168-70-5 | TCI AMERICA [tcichemicals.com]

Commercial suppliers and purity of 2-Sec-butyl-3-methoxypyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Sec-butyl-3-methoxypyrazine-d3, a deuterated analog of the potent aroma compound 2-Sec-butyl-3-methoxypyrazine. This guide is intended for researchers in the fields of analytical chemistry, food science, and entomology, as well as professionals in drug development who may utilize deuterated standards.

Commercial Suppliers and Purity

This compound is available from a limited number of specialized chemical suppliers. The primary application of this deuterated compound is as an internal standard for quantitative analysis by mass spectrometry. Due to its specialized nature, it is typically synthesized in high isotopic purity. While specific certificates of analysis are provided by the supplier upon purchase, the following table summarizes known commercial sources.

| Supplier | Product Name | Catalog Number | Stated Purity/Notes |

| MedChemExpress | This compound | HY-N7058S | Certificate of Analysis available upon request.[1] |

| Toronto Research Chemicals | 2-sec-Butyl-3-methoxy-d3-pyrazine | Not specified | Inquire for availability and specifications. |

| Santa Cruz Biotechnology | 2-sec-Butyl-3-methoxypyrazine | sc-224133 | Non-deuterated compound available; inquire for custom synthesis of deuterated analog.[2] |

For the non-deuterated form, 2-Sec-butyl-3-methoxypyrazine, several suppliers offer various purity levels, which can be useful for comparison and as a starting material for custom synthesis.

| Supplier | Product Name | Purity |

| Sigma-Aldrich | 2-sec-Butyl-3-methoxypyrazine | ≥99% |

| TCI Chemicals | 2-sec-Butyl-3-methoxypyrazine | >97.0% (GC)[3] |

| Chem-Impex | 2-sec-Butyl-3-methoxypyrazine | ≥97% (GC)[4] |

Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution assays for the quantification of its non-deuterated analog in various matrices, such as food, beverages, and biological samples. The following is a generalized experimental protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Quantification of 2-Sec-butyl-3-methoxypyrazine in a Liquid Matrix using this compound as an Internal Standard

1. Materials and Reagents:

-

Analyte Standard: 2-Sec-butyl-3-methoxypyrazine (purity ≥99%)

-

Internal Standard: this compound

-

Solvent: Dichloromethane or Hexane (GC grade)

-

Sample Matrix: e.g., wine, fruit juice, or a buffered solution.

-

Solid-Phase Microextraction (SPME) fibers: e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)

-

GC-MS system: Equipped with a suitable capillary column (e.g., DB-5ms) and a mass selective detector.

2. Preparation of Standard Solutions:

-

Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard in the chosen solvent at a concentration of, for example, 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking a matrix similar to the sample with known concentrations of the analyte. Add a constant, known concentration of the internal standard (this compound) to each calibration standard. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.

3. Sample Preparation and Extraction:

-

Spiking: To a known volume of the sample, add a precise amount of the this compound internal standard solution.

-

Extraction: Utilize Headspace Solid-Phase Microextraction (HS-SPME) for the extraction of the volatile pyrazines.

-

Place the spiked sample in a sealed vial.

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time to allow for equilibration of the analytes in the headspace.

-

Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

-

4. GC-MS Analysis:

-

Desorption: Thermally desorb the analytes from the SPME fiber in the heated injection port of the GC.

-

Chromatographic Separation: Use a temperature program to separate the analytes on the capillary column. A typical program might start at 40°C and ramp up to 250°C.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and the deuterated internal standard.

-

For 2-Sec-butyl-3-methoxypyrazine: Monitor ions such as m/z 166 (molecular ion) and a characteristic fragment ion.

-

For this compound: Monitor the corresponding ions shifted by +3 amu, e.g., m/z 169.

-

5. Data Analysis:

-

Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and sample.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Concentration Determination: Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of 2-Sec-butyl-3-methoxypyrazine using its deuterated internal standard.

Caption: Experimental workflow for quantitative analysis.

Caption: Logic of quantification using an internal standard.

References

A Technical Guide to the Isotopic Purity Requirements of 2-Sec-butyl-3-methoxypyrazine-d3 for Analytical Applications

For Researchers, Scientists, and Analytical Professionals

This technical guide provides an in-depth overview of the isotopic purity requirements for 2-Sec-butyl-3-methoxypyrazine-d3 (SBMP-d3), a deuterated stable isotope-labeled (SIL) internal standard crucial for accurate quantification in analytical chemistry. While not used in drug development for its therapeutic properties, its role as an internal standard is vital for precise measurements in various fields, including food science, environmental analysis, and metabolic research.

Introduction to this compound as an Internal Standard

2-Sec-butyl-3-methoxypyrazine is a potent aroma compound found in various foods and beverages, contributing to the characteristic "green" or "bell pepper" scent.[1][2] Its deuterated isotopologue, SBMP-d3, is chemically almost identical to the natural compound but has a higher mass due to the replacement of three hydrogen atoms with deuterium.[3] This mass difference allows it to be distinguished by a mass spectrometer.

In quantitative analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the SIL internal standard is added to a sample at an early stage of preparation.[4] Because the SIL standard behaves nearly identically to the target analyte during extraction, cleanup, and analysis, it can effectively compensate for variations and losses in the analytical process.[4][5] This dramatically improves the accuracy and reliability of the final measurement.[6]

The Critical Role of Isotopic Purity

The effectiveness of an SIL internal standard is fundamentally dependent on its isotopic purity. High isotopic purity ensures that the standard does not introduce significant error into the quantification of the target analyte. The key requirements related to purity are outlined below.

| Purity Aspect | Requirement/Consideration | Rationale for Requirement |

| Isotopic Enrichment | High percentage of the deuterated (d3) form. | Minimizes the contribution of the standard to the signal of the non-deuterated analyte. |

| Unlabeled Analyte | The concentration of the non-deuterated (d0) form should be minimal, ideally less than 0.1%. | Prevents artificial inflation of the measured concentration of the target analyte, which would lead to inaccurate results.[7] |

| Other Isotopologues | Low levels of d1, d2, or other partially labeled species. | Ensures a clean and distinct mass signal for the internal standard, preventing spectral overlap and interference. |

| Chemical Purity | High purity with respect to other chemical compounds (typically >98%). | Prevents the introduction of interfering compounds that could co-elute with the analyte or internal standard and affect ionization or detection. |

Experimental Protocols

The use of SBMP-d3 as an internal standard follows a well-defined workflow in a typical quantitative analysis.

Protocol: Quantification of 2-Sec-butyl-3-methoxypyrazine in a Sample using SBMP-d3

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the certified reference standard of 2-Sec-butyl-3-methoxypyrazine (the analyte).

-

Prepare a separate stock solution of this compound.

-

Create a series of calibration standards by spiking a blank matrix (e.g., a wine sample known to be free of the analyte) with varying concentrations of the analyte and a fixed concentration of the SBMP-d3 internal standard.

-

-

Sample Preparation:

-

Take a known volume or mass of the sample to be analyzed.

-

Add a precise amount of the SBMP-d3 internal standard solution. The amount should be chosen to be within the calibration range of the instrument.[4]

-

Perform the necessary extraction and cleanup procedures (e.g., solid-phase microextraction (SPME), liquid-liquid extraction) to isolate the pyrazines from the sample matrix.

-

-

GC-MS Analysis:

-

Inject the prepared sample extract into the GC-MS system.

-

The gas chromatograph separates the compounds based on their volatility and interaction with the GC column. SBMP and SBMP-d3 will have very similar retention times.

-

The mass spectrometer detects and fragments the molecules. Quantification is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) of specific mass fragments for both the analyte and the internal standard.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot a calibration curve of this area ratio against the concentration of the analyte.

-

Calculate the area ratio for the unknown sample and determine its concentration from the calibration curve.

-

The following table lists the key mass spectrometry ions for both the analyte and the internal standard, which are essential for setting up the analytical method.

| Compound | Molecular Weight | Key Mass-to-Charge Ratios (m/z) for MS Analysis |

| 2-Sec-butyl-3-methoxypyrazine (Analyte) | 166.22 g/mol [8] | 166 (Molecular Ion), 151, 138, 124 |

| This compound (Internal Standard) | ~169.24 g/mol | 169 (Molecular Ion), 154, 141, 127 |

Note: The exact mass fragments may vary slightly depending on the mass spectrometer and ionization conditions.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical importance of isotopic purity.

References

- 1. 2-Methoxy-3-sec-butyl pyrazine | 24168-70-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. Pyrazine, 2-methoxy-3-(1-methylpropyl)- [webbook.nist.gov]

The Enigmatic Green Note: A Technical Guide to 2-sec-butyl-3-methoxypyrazine in Wine and Bell Peppers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-sec-butyl-3-methoxypyrazine (B29486) (SBMP) is a potent, naturally occurring aromatic compound that significantly influences the sensory profile of various food products, most notably wine and bell peppers. Characterized by its distinct green, earthy, and bell pepper-like aroma, SBMP can be a desirable varietal characteristic or an indicator of unripe produce, depending on its concentration. This technical guide provides a comprehensive overview of the natural occurrence of SBMP, its quantitative levels in wine and bell peppers, detailed analytical methodologies for its detection, and an exploration of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers and professionals in the fields of food science, analytical chemistry, and natural product chemistry.

Natural Occurrence and Sensory Impact

2-sec-butyl-3-methoxypyrazine is a member of the methoxypyrazine family, a group of nitrogen-containing heterocyclic compounds known for their extremely low odor thresholds.[1] The characteristic "green" aroma of SBMP is a key component of the flavor profile of many plants and some insects.[2]

In the context of wine , SBMP is primarily associated with grape varieties such as Cabernet Sauvignon, Merlot, and Sauvignon Blanc.[3][4] Its presence can contribute to the desirable "vegetative" or "herbaceous" notes that are characteristic of these wines. However, excessive concentrations can be perceived as a flaw, often associated with wines made from underripe grapes.[3] The sensory perception of SBMP in wine is also influenced by the wine matrix, with components like ethanol (B145695) and tannins affecting its volatility and perception.[5]

In bell peppers (Capsicum annuum), SBMP, along with other methoxypyrazines like 3-isobutyl-2-methoxypyrazine (IBMP), is a key contributor to their characteristic aroma.[6] The concentration of these compounds is influenced by the pepper's variety and maturity, with levels generally decreasing as the fruit ripens.[7]

The odor threshold of SBMP is remarkably low, meaning it can be detected by the human nose at parts-per-trillion levels. In water, the sensory threshold for SBMP is reported to be around 1-2 ng/L.[1][2]

Quantitative Data

The concentration of 2-sec-butyl-3-methoxypyrazine in food products is typically very low, requiring highly sensitive analytical techniques for accurate quantification. The following tables summarize the reported concentrations of SBMP in various wine types and bell peppers.

Table 1: Concentration of 2-sec-butyl-3-methoxypyrazine in Wine

| Wine Type | Grape Variety | Concentration Range (ng/L) | Reference(s) |

| Red Wine | Cabernet Sauvignon | 2 - 6 | [3] |

| Red Wine | Merlot | 4 - 16 | [3] |

| Red Wine | Experimental (unspecified) | 5 - 10 | [8] |

| Various | Multiple Varieties | < 11.2 | [3] |

| White, Rosé, Red | Multiple Varieties | < 10 | [9] |

Table 2: Concentration of 2-sec-butyl-3-methoxypyrazine in Bell Peppers (Capsicum annuum)

| Bell Pepper Variety | Concentration | Reference(s) |

| Orange Bell Pepper | Detected, not quantified | [10] |

| General | Present, specific quantitative data for SBMP is less common than for IBMP | [6] |

Note: Quantitative data for SBMP in bell peppers is less frequently reported in the literature compared to its isomer, 3-isobutyl-2-methoxypyrazine (IBMP).

Experimental Protocols

The analysis of 2-sec-butyl-3-methoxypyrazine in complex food matrices like wine requires sensitive and selective analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.

Detailed Protocol for HS-SPME-GC-MS Analysis of SBMP in Wine

This protocol is a generalized representation based on common practices described in the literature.[1][8][9]

1. Sample Preparation:

-

Pipette 5-10 mL of wine into a 20 mL headspace vial.

-

Add a magnetic stir bar and an appropriate amount of sodium chloride (e.g., 1-2 g) to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

-

If using an internal standard for quantification (e.g., deuterated SBMP), add a known amount to the vial.

-

Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad selectivity for volatile and semi-volatile compounds.

-

Incubation: Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 40-60°C). Allow the sample to equilibrate with stirring for a defined period (e.g., 10-30 minutes) to allow the analytes to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30-60 minutes) while maintaining the incubation temperature and stirring.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Transfer the SPME fiber to the heated injection port of the GC (e.g., 250°C) for a specific time (e.g., 2-5 minutes) to desorb the analytes onto the GC column.

-

GC Separation:

-

Column: Use a capillary column suitable for separating volatile compounds, such as a DB-WAX or DB-5ms.

-

Oven Program: A typical temperature program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to elute the compounds.

-

-

Mass Spectrometry Detection:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: For high sensitivity and selectivity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for SBMP (e.g., m/z 124, 151, 166).

-

4. Quantification:

-

Create a calibration curve using standard solutions of SBMP at different concentrations.

-

Calculate the concentration of SBMP in the wine sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Biosynthesis of 2-sec-butyl-3-methoxypyrazine

The biosynthesis of alkylmethoxypyrazines in plants is believed to start from amino acids. For 2-sec-butyl-3-methoxypyrazine, the precursor is the amino acid L-isoleucine . The proposed pathway involves two key steps: the formation of the pyrazine (B50134) ring and the subsequent methoxylation.

Step 1: Formation of 2-sec-butyl-3-hydroxypyrazine It is hypothesized that L-isoleucine undergoes a series of enzymatic reactions, likely involving a condensation reaction with a C2 compound (such as glyoxal (B1671930) or a derivative), to form the heterocyclic pyrazine ring structure, resulting in the non-volatile precursor, 2-sec-butyl-3-hydroxypyrazine.

Step 2: Methoxylation to 2-sec-butyl-3-methoxypyrazine The final step is the O-methylation of the hydroxyl group of 2-sec-butyl-3-hydroxypyrazine. This reaction is catalyzed by an O-methyltransferase (OMT) enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. While specific OMTs for SBMP have not been definitively characterized in all relevant plant species, research on the biosynthesis of IBMP in grapes has identified specific VvOMT genes responsible for the methoxylation of the corresponding hydroxypyrazine precursor.[11][12] It is highly probable that a homologous enzyme is responsible for the methylation step in SBMP biosynthesis.

Visualizations

Diagrams of Pathways and Workflows

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. itjfs.com [itjfs.com]

- 3. tdx.cat [tdx.cat]

- 4. tesisenred.net [tesisenred.net]

- 5. 2-Butyl-3-methylpyrazine | C9H14N2 | CID 85228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 7. plantaedb.com [plantaedb.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Human Metabolome Database: Showing metabocard for 2-Methoxy-3-(1-methylpropyl)pyrazine (HMDB0032933) [hmdb.ca]

- 11. L-isoleucine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A recursive pathway for isoleucine biosynthesis arises from enzyme promiscuity [elifesciences.org]

Methodological & Application

Application Note: Quantitative Profiling of 2-Sec-butyl-3-methoxypyrazine in Wine Using 2-Sec-butyl-3-methoxypyrazine-d3 and GC-MS

Introduction

2-sec-butyl-3-methoxypyrazine (B29486) (SBMP) is a potent aroma compound that contributes to the characteristic "green" or "vegetal" notes in many wines, reminiscent of green bell peppers.[1][2][3] Its concentration in wine is typically very low, often in the nanogram per liter (ng/L) range, yet it can significantly impact the overall sensory profile due to its low odor threshold.[1][2] Accurate quantification of SBMP is crucial for winemakers to manage viticultural and oenological practices that influence its formation and to achieve a desired aromatic profile. The complex matrix of wine, however, presents analytical challenges for the direct determination of such trace-level compounds.[1][2][4]

This application note describes a robust and sensitive method for the quantitative analysis of SBMP in wine using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, 2-sec-butyl-3-methoxypyrazine-d3, is employed. This internal standard closely mimics the chemical behavior of the target analyte during extraction and analysis, compensating for matrix effects and variations in instrument response.

Principle

The method involves the extraction of volatile and semi-volatile aroma compounds from the headspace of a wine sample onto a solid-phase microextraction (SPME) fiber. The addition of a known concentration of this compound to the sample prior to extraction allows for accurate quantification through isotope dilution analysis. After extraction, the analytes are thermally desorbed from the SPME fiber into the gas chromatograph, where they are separated based on their volatility and interaction with the stationary phase. The mass spectrometer is used for detection and quantification, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. The ratio of the response of the native SBMP to its deuterated internal standard is used to calculate the concentration of SBMP in the wine sample.

Experimental Protocols

1. Materials and Reagents

-

Standards:

-

2-sec-butyl-3-methoxypyrazine (SBMP), ≥99% purity

-

This compound (d3-SBMP), isotopic purity ≥98%

-

-

Solvents and Reagents:

-

Ethanol (B145695), absolute, for standard preparation

-

Deionized water

-

Sodium chloride (NaCl), analytical grade

-

Sodium hydroxide (B78521) (NaOH), for pH adjustment

-

-

SPME Fibers:

-

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber (e.g., 50/30 µm thickness)

-

2. Standard Solution Preparation

-

Primary Stock Solutions (1000 mg/L): Accurately weigh and dissolve SBMP and d3-SBMP in absolute ethanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions in a model wine solution (e.g., 12% ethanol in water with 5 g/L tartaric acid, pH 3.5) to create a calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of d3-SBMP at a concentration appropriate for spiking into the wine samples (e.g., 50 ng/L).

3. Sample Preparation (HS-SPME)

-

Transfer a 5 mL aliquot of the wine sample into a 20 mL headspace vial.

-

Add 2.5 mL of deionized water to dilute the wine, reducing matrix effects.[5]

-

Spike the sample with a known amount of the d3-SBMP internal standard working solution.

-

Add 2 grams of NaCl to the vial to increase the ionic strength of the solution and enhance the release of volatile compounds into the headspace.[6]

-

Adjust the pH of the sample to approximately 6.0 using a sodium hydroxide solution. This enhances the volatility of the methoxypyrazines.[5]

-

Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

-

Incubate the vial at a controlled temperature (e.g., 40°C) with agitation for a defined period (e.g., 30 minutes) to allow for equilibration of the analytes between the sample and the headspace.

-

Expose the conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature to extract the analytes.

4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injection Port: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

-

-

Column: A non-polar or medium-polarity capillary column is suitable (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV or Positive Chemical Ionization (PCI).[6][7][8]

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

SIM Ions for SBMP (m/z): 124, 151, 166.[9]

-

SIM Ions for d3-SBMP (m/z): 127, 154, 169.

-

-

Dwell Time: 100 ms (B15284909) per ion.

-

Data Presentation

Table 1: Typical GC-MS Parameters for SBMP Analysis

| Parameter | Value |

| GC System | Gas Chromatograph with Mass Spectrometric Detector |

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Oven Program | 40°C (2 min), then 5°C/min to 150°C, then 10°C/min to 240°C (5 min) |

| MS System | Single or Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Table 2: Quantitative Data Summary for SBMP in Wine

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | <0.5 - 2 ng/L | [5] |

| Limit of Quantification (LOQ) | 1 - 5 ng/L | |

| Concentration in Sauvignon Blanc | 5 - 30 ng/L | [1] |

| Concentration in Cabernet Sauvignon | 10 - 35 ng/L | [3][10] |

| Concentration in Merlot | <10 ng/L | [1][10] |

| Recovery | 99 - 102% | [5] |

| Relative Standard Deviation (RSD) | <10% | [5] |

Visualizations

Caption: Experimental workflow for the quantification of 2-sec-butyl-3-methoxypyrazine in wine.

Caption: Logical relationship for accurate quantification using an internal standard.

References

- 1. mdpi.com [mdpi.com]

- 2. researcharchive.lincoln.ac.nz [researcharchive.lincoln.ac.nz]

- 3. researchgate.net [researchgate.net]

- 4. bio-conferences.org [bio-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. ojs.openagrar.de [ojs.openagrar.de]

- 8. shimadzu.com [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Precision Quantification of Pyrazines Using a Stable Isotope Dilution Assay with a d3-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the desirable aroma and flavor profiles of many foods and beverages, including coffee, cocoa, and roasted nuts.[1] They are typically formed during thermal processing through Maillard reactions and Strecker degradation.[1][2] Accurate quantification of these potent odorants is essential for quality control, flavor profiling, and process optimization in the food and beverage industries.[2] Furthermore, pyrazine (B50134) derivatives are important structural motifs in many pharmaceutical agents, necessitating precise analytical methods for their determination.[3]

Stable Isotope Dilution Analysis (SIDA) is a state-of-the-art method for the quantification of analytes in complex matrices, offering high accuracy and precision.[4][5] This technique employs a stable isotope-labeled analogue of the target analyte as an internal standard.[4] The near-identical physicochemical properties of the labeled and unlabeled compounds ensure they behave similarly during sample preparation and analysis, effectively correcting for matrix effects and analyte loss during workup.[6] Deuterated compounds, such as a d3-labeled pyrazine, are considered the "gold standard" for internal standards in GC-MS based SIDA due to their chemical similarity and distinct mass-to-charge ratio (m/z) from their native counterparts.[6]

This application note provides a detailed protocol for the quantification of pyrazines in various matrices using a stable isotope dilution assay with a d3-labeled internal standard, coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The core principle of the Stable Isotope Dilution Assay is the addition of a known quantity of a stable isotope-labeled internal standard (e.g., d3-methylpyrazine) to a sample containing the native analyte (e.g., methylpyrazine) at the earliest stage of sample preparation. The ratio of the native analyte to the labeled internal standard is then measured by a mass spectrometer. Since the labeled standard experiences the same extraction inefficiencies and matrix-induced signal suppression or enhancement as the native analyte, the ratio of their signals remains constant throughout the analytical process. This allows for highly accurate quantification, as the amount of the native analyte can be calculated based on this ratio and the known amount of the added internal standard.

Caption: Logical workflow of the Stable Isotope Dilution Assay (SIDA).

Experimental Protocol

This protocol outlines a general procedure for the analysis of pyrazines using HS-SPME-GC-MS with a d3-labeled internal standard. Optimization of specific parameters may be required depending on the matrix and target pyrazines.

Materials and Equipment

-

SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile pyrazine analysis.[7]

-

Headspace Vials: 10 or 20 mL with PTFE/silicone septa.[2]

-

Heating and Agitation System: Autosampler with heating and agitation, or a heating block with a magnetic stirrer.[2]

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for volatile compound analysis (e.g., SUPELCOWAX® 10 or equivalent).

-

Standards: Analytical standards of target pyrazines and the corresponding d3-labeled internal standard (e.g., [²H₃]-2-methylpyrazine).[8]

-

Reagents: Sodium chloride (NaCl) for "salting-out" effect.

Sample Preparation and HS-SPME Procedure

-

Sample Aliquoting: Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.[2]

-

Internal Standard Spiking: Add a known amount of the d3-labeled pyrazine internal standard solution to the sample. This step is critical and should be done at the very beginning of the sample preparation process.[3]

-

Matrix Modification (Optional): For some matrices, adding a saturated NaCl solution can enhance the release of volatile pyrazines into the headspace.[7]

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum.[2]

-

Incubation/Equilibration: Place the vial in the heating system and incubate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes) with agitation to allow the pyrazines to partition into the headspace.[7][9]

-

Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-50 minutes) at a controlled temperature (e.g., 50-65°C).[2][9]

-

Desorption: Retract the fiber and immediately insert it into the hot GC injection port (e.g., 250-270°C) for thermal desorption (e.g., 1-5 minutes).[2][7]

Caption: General experimental workflow for pyrazine analysis using HS-SPME-GC-MS.

GC-MS Analysis

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[3]

-

Oven Temperature Program: An example program could be: initial temperature of 40°C hold for 2-5 minutes, then ramp at 3-5°C/min to 230-250°C.[3]

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM) is preferred for high sensitivity and selectivity. Monitor at least two characteristic ions for the native pyrazine and its d3-labeled analogue. For example, for 2-methoxy-3-isobutylpyrazine (IBMP) and its d3-analogue, ions m/z 124 and 151, and m/z 126 and 153 respectively, can be used for quantification and confirmation.[10]

-

Ion Source Temperature: ~230°C.[3]

-

Quadrupole Temperature: ~150°C.[3]

Data Presentation

The following table summarizes typical quantitative data and validation parameters from studies utilizing stable isotope dilution assays for pyrazine analysis.

| Parameter | Value Range | Matrix Examples | Reference |

| Limit of Detection (LOD) | <0.5 ng/L - 60 ng/g | Wine, Juice, Edible Oils | [9][11] |

| Limit of Quantitation (LOQ) | 1-2 ng/L - 180 ng/g | Wine, Juice, Edible Oils | [9][11] |

| Recovery | 89% - 109.2% | Edible Oils, Wine | [9][11][12] |

| Relative Standard Deviation (RSD) | < 16% (intra- and inter-day) | Edible Oils, Wine | [9][11] |

Conclusion

The stable isotope dilution assay using a d3-labeled internal standard coupled with HS-SPME-GC-MS is a robust, accurate, and precise method for the quantification of pyrazines in complex matrices.[4][8] This approach effectively mitigates issues related to matrix effects and variations in extraction recovery, making it the gold standard for reliable flavor and aroma analysis.[13] The detailed protocol and performance data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to implement this powerful analytical technique.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. imreblank.ch [imreblank.ch]

Preparation of 2-Sec-butyl-3-methoxypyrazine-d3 Internal Standard Stock Solution: An Application Note and Protocol

Introduction

In quantitative analytical chemistry, particularly in methods employing mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Deuterated internal standards are considered the gold standard as their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they effectively compensate for variations during sample preparation and analysis.[1] 2-Sec-butyl-3-methoxypyrazine-d3 (SBMP-d3) is the deuterated analog of 2-Sec-butyl-3-methoxypyrazine, a compound found in various natural products and used as a flavoring agent. This document provides a detailed protocol for the preparation of a stock solution of SBMP-d3 for use as an internal standard in research and drug development applications.

Physicochemical Properties

A summary of the relevant physicochemical properties of the non-deuterated 2-Sec-butyl-3-methoxypyrazine is presented in Table 1. The properties of the deuterated (d3) analog are expected to be very similar.

| Property | Value |

| Molecular Formula | C₉H₁₁D₃N₂O |

| Molecular Weight | 169.24 g/mol (for d3 version) |

| Appearance | Colorless to slightly yellow clear liquid[2] |

| Boiling Point | 99 °C at 20 mmHg |

| Density | Approximately 0.996 g/mL at 25 °C[3] |

| Solubility | Soluble in organic solvents such as methanol (B129727) and ethanol[4] |

| Storage Conditions | Store at 2-8 °C or in a freezer at -20°C[2] for long-term stability. |

Experimental Protocol

This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound.

Materials and Equipment:

-

This compound (neat standard)

-

High-purity methanol (or ethanol), HPLC or mass spectrometry grade

-

Calibrated analytical balance (readable to at least 0.01 mg)

-

1 mL Class A volumetric flask

-

Calibrated micropipettes

-

Amber glass vial with a PTFE-lined cap for storage

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

-

Equilibration: Allow the vial containing the neat SBMP-d3 standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh approximately 1 mg of the neat SBMP-d3 standard directly into the 1 mL Class A volumetric flask using a calibrated analytical balance. Record the exact weight.

-

Dissolution: Add a small amount of high-purity methanol (approximately 0.5 mL) to the volumetric flask. Gently swirl the flask to dissolve the SBMP-d3 completely.

-

Dilution to Volume: Once the standard is fully dissolved, add methanol to the volumetric flask until the meniscus reaches the calibration mark.

-

Homogenization: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is thoroughly mixed and homogenous.

-

Transfer and Storage: Transfer the prepared stock solution to a properly labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

-

Storage: Store the internal standard stock solution in a freezer at approximately -20°C to ensure long-term stability.[2]

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound internal standard stock solution.

Caption: Preparation of SBMP-d3 Stock Solution.

Quantitative Data Summary

The following table summarizes the quantitative data for the preparation of the this compound internal standard stock solution.

| Parameter | Value | Unit |

| Target Mass | 1.0 | mg |

| Volumetric Flask | 1.0 | mL |

| Target Conc. | 1.0 | mg/mL |

| Solvent | High-Purity Methanol | - |

| Storage Temp. | -20 | °C |

Conclusion

This application note provides a detailed and straightforward protocol for the preparation of a 1 mg/mL stock solution of the deuterated internal standard this compound. Adherence to this protocol will ensure the accurate preparation of a reliable internal standard solution, which is a critical component for robust and reproducible quantitative analytical methods in various research and development settings. Proper storage of the stock solution is essential to maintain its integrity and concentration over time.

References

Application Note: Quantitative Analysis of 2-sec-butyl-3-methoxypyrazine using SPME-GC-MS

AN-2025-12-05

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and robust method for the determination of 2-sec-butyl-3-methoxypyrazine (B29486) using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The described protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for flavor and aroma profiling, quality control, and research applications.

Introduction

2-sec-butyl-3-methoxypyrazine is a potent, naturally occurring aromatic compound found in various plants and foodstuffs. It is a key contributor to the characteristic "green" aromas in foods and beverages, such as bell peppers and some wines.[1] Accurate and sensitive quantification of this compound is crucial for flavor and aroma research, quality control in the food and beverage industry, and potentially for monitoring in other applications.

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds like pyrazines.[2][3] When combined with gas chromatography-mass spectrometry (GC-MS), it provides a powerful tool for the selective and sensitive determination of target analytes in complex matrices.[4][5]

This document provides a detailed protocol for the analysis of 2-sec-butyl-3-methoxypyrazine, including optimized SPME parameters and GC-MS conditions.

Experimental

-

SPME Fiber Assembly: Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or equivalent). This fiber is recommended for its ability to adsorb a wide range of volatile compounds with varying polarities.[2][3]

-

Vials: 20 mL clear precision thread headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

-

Analytical Standard: 2-sec-butyl-3-methoxypyrazine (≥99% purity).

-

Internal Standard (IS): 2-methoxy-d3-3-isobutylpyrazine or a similar deuterated analog is recommended for accurate quantification.

-

Reagents: Sodium chloride (ACS grade), Deionized water.

A gas chromatograph equipped with a mass selective detector (GC-MS) and an autosampler with SPME capabilities was used. The following conditions are recommended as a starting point and may require further optimization.

Table 1: GC-MS Method Parameters

| Parameter | Value |

| GC System | |

| Injection Port Temp. | 250 - 270°C[6] |

| Injection Mode | Splitless (5 min)[1] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min[2] |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[2] |

| Oven Program | 40°C (hold 2 min), ramp 5°C/min to 250°C, hold 5 min[2] |

| Mass Spectrometer | |

| Ion Source Temp. | 230°C[2] |

| Transfer Line Temp. | 280°C[2] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 in full scan mode[2] |

| Monitored Ions (SIM mode) | For higher sensitivity, Selected Ion Monitoring (SIM) can be used. Target ions for 2-sec-butyl-3-methoxypyrazine are m/z 124, 151, and 166. |

Protocol

-

Stock Solutions: Prepare a 1 mg/mL stock solution of 2-sec-butyl-3-methoxypyrazine and the internal standard in methanol.

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

-

Sample Preparation:

-

Place 5 mL of the liquid sample (e.g., wine, juice) or 1 g of a solid sample slurried in 5 mL of deionized water into a 20 mL headspace vial.

-

Spike with the internal standard to a final concentration of 10 ng/mL.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.

-

Immediately seal the vial with the screw cap.

-

The following table outlines the recommended HS-SPME parameters. These may be optimized to achieve maximum sensitivity for the specific matrix being analyzed.[3]

Table 2: Optimized HS-SPME Parameters

| Parameter | Value | Rationale |

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | Provides high extraction efficiency for a broad range of volatile pyrazines.[2][3] |

| Incubation/Equil. Time | 20 - 60 min[4][5][6] | Allows for the partitioning of volatile analytes into the headspace. |

| Incubation Temp. | 60 - 70°C[4][5] | Increases the vapor pressure of the analyte, facilitating its transfer to the headspace.[7] |

| Extraction Time | 30 - 60 min[4][5][6] | Time for the analytes to adsorb onto the fiber coating. |

| Extraction Temp. | 60 - 70°C[4][5] | Consistent with incubation temperature to maintain equilibrium. |

| Agitation | 250 rpm | Ensures a homogeneous sample and facilitates the release of volatiles. |

| Desorption Time | 5 min[1][6] | Ensures complete transfer of the analyte from the SPME fiber to the GC inlet. |

| Desorption Temp. | 250 - 270°C[1][6] | Must be high enough to ensure rapid and complete desorption of the analyte. |

Quantitative Data

While specific quantitative data for 2-sec-butyl-3-methoxypyrazine is not extensively published, the following table summarizes typical performance data for the analysis of related methoxypyrazines using SPME-GC-MS, which can be used as a benchmark.

Table 3: Method Validation Parameters for Related Pyrazines

| Parameter | 2-isobutyl-3-methoxypyrazine (IBMP) | 2-isopropyl-3-methoxypyrazine (IPMP) | Reference(s) |

| Limit of Detection (LOD) | 2 - 60 ng/g | 2 - 60 ng/g | [7] |

| Limit of Quantitation (LOQ) | 6 - 180 ng/g | 6 - 180 ng/g | [7] |

| Linearity (r²) | > 0.99 | > 0.99 | [4] |

| Recovery | 91.6 – 109.2% | 91.6 – 109.2% | [7] |

| Intra-day RSD (%) | < 16% | < 16% | [7] |

| Inter-day RSD (%) | < 16% | < 16% | [7] |

Workflow and Diagrams

The overall experimental workflow is depicted in the following diagram:

Caption: SPME-GC-MS experimental workflow.

The logical relationship for method optimization can be visualized as follows:

Caption: Key parameter relationships in method development.

Conclusion

The described HS-SPME-GC-MS method provides a reliable and sensitive approach for the quantification of 2-sec-butyl-3-methoxypyrazine. The use of a DVB/CAR/PDMS fiber, coupled with optimized extraction and desorption parameters, allows for effective pre-concentration of the analyte from various matrices. This application note serves as a comprehensive guide for researchers and scientists in the fields of flavor chemistry, food science, and quality control. Further optimization of the presented parameters may be required depending on the specific sample matrix and analytical instrumentation.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 2-Sec-butyl-3-methoxypyrazine (SBMP) in Wine Using Isotope Dilution Assay with 2-Sec-butyl-3-methoxypyrazine-d3

Introduction

2-sec-butyl-3-methoxypyrazine (B29486) (SBMP) is a potent aroma compound that can be found in some grape varieties but is more significantly associated with "ladybug taint" in wine.[1][2][3] This off-flavor, characterized by undesirable green, earthy, or bell pepper notes, arises from the accidental incorporation of coccinellid beetles (ladybugs) during grape harvesting and processing.[1][2][3] Due to its extremely low sensory threshold, accurate and sensitive quantification of SBMP is crucial for wine quality control. This application note details a robust and reliable method for the quantification of SBMP in wine using a stable isotope dilution assay (SIDA) with 2-sec-butyl-3-methoxypyrazine-d3 (SBMP-d3) as the internal standard, coupled with gas chromatography-mass spectrometry (GC-MS).

Principle

Isotope dilution analysis is a highly accurate quantification technique that utilizes a stable, isotopically labeled version of the analyte as an internal standard. SBMP-d3, being chemically identical to the native SBMP, co-elutes and exhibits the same ionization and fragmentation behavior in the mass spectrometer. This allows for the correction of any analyte loss during sample preparation and analysis, leading to highly precise and accurate results.[4][5]

Experimental Protocols

This section provides detailed methodologies for the quantification of SBMP in wine samples.

Reagents and Materials

-

Standards: 2-sec-butyl-3-methoxypyrazine (SBMP) and this compound (SBMP-d3)

-

Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH), Toluene (B28343), Acetonitrile (ACN) - all analytical or HPLC grade

-

Salts: Sodium chloride (NaCl), anhydrous magnesium sulfate (B86663) (MgSO4), anhydrous calcium chloride (CaCl2)

-

Solid Phase Extraction (SPE) Cartridges: Reversed-phase cartridges (e.g., Oasis HLB)

-

Solid Phase Microextraction (SPME) Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

Vials: 20 mL amber glass vials with PTFE/silicone septa

-

Wine Samples: Red and white wine

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve SBMP and SBMP-d3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the SBMP stock solution in a model wine solution (e.g., 12% ethanol in water) to create a calibration curve ranging from 0.5 ng/L to 50 ng/L.

-

Internal Standard Spiking Solution: Prepare a working solution of SBMP-d3 at a concentration of 100 ng/L in methanol.

Sample Preparation

Two common and effective extraction methods are presented below: Headspace Solid-Phase Microextraction (HS-SPME) and a QuEChERS-based approach.

-

Sample Aliquoting: In a 20 mL amber SPME vial, add 3 mL of the wine sample.[6]

-

Internal Standard Spiking: Add a known volume (e.g., 150 µL) of the SBMP-d3 internal standard composite solution.[6]

-

Matrix Modification: Add 4.85 mL of chilled deionized water, 1 mL of 4 M sodium hydroxide (B78521) to adjust the pH, and 4.5 g of sodium chloride to increase the ionic strength of the sample.[6] This brings the total liquid volume to 9 mL, resulting in a 3-fold dilution of the wine sample.[6]

-

Equilibration: Seal the vial and place it in a heating block or water bath. Equilibrate the sample at 60°C for 15 minutes.

-

Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.

-

Desorption: Immediately transfer the fiber to the GC injector for thermal desorption at 250°C for 5 minutes.

-

Sample Aliquoting: Place 30 mL of the wine sample into a 50 mL centrifuge tube.[7]

-

Internal Standard Spiking: Spike the sample with the SBMP-d3 internal standard.

-

Extraction: Add 1 mL of toluene, 12 g of anhydrous MgSO4, and 3 g of NaCl.[7]

-

Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: Transfer an aliquot of the toluene supernatant to a microcentrifuge tube containing a mixture of anhydrous CaCl2 (25 mg), anhydrous MgSO4 (25 mg), and primary-secondary amine (PSA) sorbent (10 mg).[7]

-

Final Preparation: Vortex for 30 seconds and centrifuge. Collect the supernatant for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 20°C/min to 250°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

SBMP: m/z 151, 166

-

SBMP-d3: m/z 154, 169

-

Data Presentation

The following table summarizes typical quantitative data for the analysis of methoxypyrazines in wine using isotope dilution assays coupled with GC-MS.

| Parameter | SBMP | IBMP | IPMP | Reference |

| Limit of Detection (LOD) (ng/L) | >0.25 | <0.5 - 4.2 | <0.5 - 7.1 | [7][8][9] |

| Limit of Quantification (LOQ) (ng/L) | 0.3 - 2.1 | 1 - 2 | 1 - 2 | [8][10] |

| Recovery (%) | 71 - 87 | 99 - 102 | 99 - 102 | [7][8] |

| Relative Standard Deviation (RSD) (%) | <21 | <5 - 7 | <5 - 7 | [7][8] |

Visualizations

Below are diagrams illustrating the experimental workflow and the signaling pathway context of ladybug taint.

Caption: Experimental workflow for SBMP quantification.

References

- 1. brocku.scholaris.ca [brocku.scholaris.ca]

- 2. Research Portal [research.usc.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ojs.openagrar.de [ojs.openagrar.de]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of 3-alkyl-2-methoxypyrazines in lady beetle-infested wine by solid-phase microextraction headspace sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

Application Note: Optimal Concentration of 2-Sec-butyl-3-methoxypyrazine-d3 for the Quantitative Analysis of Pyrazines in Coffee by Stable Isotope Dilution Analysis (SIDA)

Introduction

2-sec-butyl-3-methoxypyrazine (B29486) (SBMP) is a potent aroma compound that can contribute to the overall flavor profile of coffee. Accurate quantification of SBMP and other pyrazines is crucial for quality control and research in the coffee industry. Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly accurate and precise method for the quantification of volatile aroma compounds in complex food matrices.[1][2] This application note provides a recommended optimal concentration and a detailed protocol for the use of 2-sec-butyl-3-methoxypyrazine-d3 (SBMP-d3) as an internal standard in the analysis of pyrazines in coffee.

While a definitive study on the optimization of SBMP-d3 concentration was not found in the reviewed literature, a validated method for the analysis of structurally similar methoxypyrazines in roasted coffee provides a strong and scientifically sound recommendation for an effective starting concentration. This protocol is adapted from a study utilizing deuterated 2-isobutyl-3-methoxypyrazine (B1223183) (d3-IBMP) for the analysis of methoxypyrazines, including SBMP, in a roasted coffee matrix.[3]

Recommended Spiking Concentration of this compound

Based on validated methods for analogous compounds, the recommended concentration for the SBMP-d3 internal standard solution is detailed below. This concentration is intended to be in the mid-range of the calibration curve and to provide a robust signal-to-noise ratio for accurate quantification.

| Parameter | Value | Reference |

| Internal Standard | This compound (SBMP-d3) | |

| Recommended Stock Solution Concentration | 150 ng/mL | [3] |

| Volume of Stock Solution per Sample | 0.1 mL | [3] |

| Final Amount of Internal Standard per Sample | 15 ng |

Experimental Protocol: Quantification of 2-Sec-butyl-3-methoxypyrazine in Roasted Coffee

This protocol details the sample preparation and analytical conditions for the quantification of SBMP in roasted coffee using SBMP-d3 as an internal standard via Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Materials and Reagents

-

Ground Roasted Coffee

-

This compound (SBMP-d3)

-

Sodium Chloride (NaCl)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Deionized Water

-

20 mL Amber SPME Vials with Septa Caps

-

SPME Fiber Assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Sample Preparation

-

Sample Weighing: Accurately weigh 0.1 g of ground roasted coffee into a 20 mL amber SPME vial.[3]

-

Addition of Reagents:

-

Internal Standard Spiking:

-

Prepare a 150 ng/mL stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or ethanol).

-

Add 0.1 mL of the 150 ng/mL SBMP-d3 internal standard solution to the vial.[3]

-

-

Vial Sealing: Immediately cap the vial securely with a septum cap.

-

Equilibration: Gently vortex the vial to ensure mixing. Place the vial in a heating block or water bath for equilibration.

HS-SPME-GC-MS Analysis

The following table outlines the recommended starting parameters for the HS-SPME and GC-MS analysis. These may require further optimization based on the specific instrumentation used.

| Parameter | Condition |

| HS-SPME | |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Equilibration Temperature | 60°C |

| Equilibration Time | 15 minutes |

| Extraction Time | 30 minutes |

| Desorption Temperature | 250°C |

| Desorption Time | 5 minutes |

| GC-MS | |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Temperature Program | 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min |

| MS Ion Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For accurate quantification, specific ions for both the analyte (SBMP) and the internal standard (SBMP-d3) should be monitored.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-sec-butyl-3-methoxypyrazine (SBMP) | 151 | 124, 166 |

| This compound (SBMP-d3) | 154 | 127, 169 |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of 2-sec-butyl-3-methoxypyrazine in coffee.

Conclusion

The use of this compound as an internal standard at a spiking concentration of 150 ng/mL (by adding 0.1 mL of a 150 ng/mL solution to the sample) provides a robust and reliable method for the quantitative analysis of 2-sec-butyl-3-methoxypyrazine in roasted coffee. The detailed protocol for sample preparation and HS-SPME-GC-MS analysis serves as a comprehensive guide for researchers and analytical chemists. It is recommended that users validate this method in their own laboratory to ensure it meets their specific analytical requirements.

References

Quantification of pyrazines in vegetables using a deuterated internal standard

Application Notes and Protocols for the Quantification of Pyrazines in Vegetables using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Pyrazines are a class of volatile organic compounds that significantly contribute to the aroma and flavor of many raw and cooked vegetables. These compounds are often associated with "earthy," "roasty," and "green" sensory attributes. Accurate quantification of pyrazines is crucial for food quality control, flavor research, and understanding the biochemical pathways involved in their formation. The use of a deuterated internal standard in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for achieving the highest accuracy and precision in these analyses.[1] Deuterated standards are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis, which corrects for analyte loss and instrumental variability.[1]

This document provides detailed application notes and protocols for the quantification of pyrazines in vegetable matrices.

Key Pyrazines in Vegetables

Several pyrazines are commonly found in vegetables and contribute to their characteristic aromas. These include:

-

2-isopropyl-3-methoxypyrazine (IPMP): Associated with earthy, pealike aromas.

-

2-sec-butyl-3-methoxypyrazine (SBMP): Contributes to green, bell pepper-like notes.

-

2-isobutyl-3-methoxypyrazine (IBMP): Another key contributor to the aroma of bell peppers.[2]

-

2,5-dimethylpyrazine: Often has a nutty, roasted potato-like scent.

-

2,3-dimethylpyrazine: Similar nutty and roasted notes.

-

Trimethylpyrazine: Contributes to roasted, nutty, and cocoa-like aromas.

Quantitative Data Summary

The following table summarizes the concentration of key pyrazines found in various vegetables, as determined by GC-MS with the use of an internal standard.

| Vegetable | Pyrazine (B50134) | Concentration (ng/g) | Reference |

| Green Bell Pepper | 2-isobutyl-3-methoxypyrazine (IBMP) | 15.4 | [2] |

| 2-isopropyl-3-methoxypyrazine (IPMP) | 1.2 | [2] | |

| 2-sec-butyl-3-methoxypyrazine (SBMP) | 0.8 | [2] | |

| Green Pea | 2-isopropyl-3-methoxypyrazine (IPMP) | 5.6 | [2] |

| 2-isobutyl-3-methoxypyrazine (IBMP) | 0.5 | [2] | |

| 2-sec-butyl-3-methoxypyrazine (SBMP) | 0.3 | [2] | |

| Carrot | 2-sec-butyl-3-methoxypyrazine (SBMP) | 0.9 | [2] |

| 2-isopropyl-3-methoxypyrazine (IPMP) | 0.3 | [2] | |

| 2-isobutyl-3-methoxypyrazine (IBMP) | 0.2 | [2] | |

| Cucumber | 2-isopropyl-3-methoxypyrazine (IPMP) | 0.6 | [2] |

| 2-isobutyl-3-methoxypyrazine (IBMP) | 0.1 | [2] | |

| 2-sec-butyl-3-methoxypyrazine (SBMP) | 0.1 | [2] |

Experimental Protocols

Accurate quantification of pyrazines in vegetables requires meticulous sample preparation and a robust analytical method. The following protocol outlines a widely used method employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Protocol 1: Quantification of Pyrazines in Vegetables by HS-SPME-GC-MS

1. Materials and Reagents

-

Vegetable Samples: Fresh, high-quality vegetables.

-

Deuterated Internal Standard: e.g., 2-isopropyl-3-methoxypyrazine-d3 (IPMP-d3). The choice of standard should ideally match the primary analyte of interest.

-

Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), HPLC grade.

-

Salts: Sodium chloride (NaCl), analytical grade.

-

HS-SPME Vials: 20 mL, with PTFE/silicone septa.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

2. Sample Preparation

-

Homogenization: Homogenize a representative portion of the vegetable sample to a fine puree or powder. This can be done using a blender or food processor, potentially with the addition of dry ice to prevent volatile loss.

-

Sample Aliquoting: Accurately weigh 5 g of the homogenized vegetable sample into a 20 mL HS-SPME vial.

-

Addition of Salt: Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile pyrazines into the headspace.

-

Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of the deuterated internal standard solution in methanol to the sample.

-

Sealing: Immediately seal the vial with a PTFE/silicone septum and cap.

3. HS-SPME Procedure

-

Incubation/Equilibration: Place the vial in a heating block or water bath set to 60°C. Allow the sample to equilibrate for 15 minutes with gentle agitation.

-

Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile pyrazines.

4. GC-MS Analysis

-

Desorption: After extraction, retract the fiber and immediately insert it into the heated injection port of the GC-MS, set to 250°C, for 5 minutes to ensure complete thermal desorption of the analytes.

-

Gas Chromatography (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor at least two characteristic ions for each target pyrazine and the deuterated internal standard.

-

5. Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target pyrazines and a constant concentration of the deuterated internal standard. Analyze these standards using the same HS-SPME-GC-MS method.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the pyrazines in the vegetable samples by applying the peak area ratios from the sample analysis to the calibration curve.

Diagrams

Caption: Experimental workflow for pyrazine quantification.

Caption: Logic of using a deuterated internal standard.

References

Application of 2-Sec-butyl-3-methoxypyrazine-d3 in Food Traceability Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sec-butyl-3-methoxypyrazine (SBMP) is a potent, naturally occurring aroma compound responsible for the characteristic "green" or "earthy" notes in a variety of foods and beverages, including bell peppers, coffee, cocoa, and wine.[1][2] Its presence and concentration are critical to the sensory profile and consumer acceptance of these products. Food traceability, the ability to follow the movement of a food product through all stages of production, processing, and distribution, is crucial for ensuring food safety, quality, and authenticity. The quantitative analysis of key aroma compounds like SBMP can serve as a chemical fingerprint to verify the origin, processing conditions, and quality of food products.

2-Sec-butyl-3-methoxypyrazine-d3 (SBMP-d3) is the deuterated form of SBMP. Due to its chemical and physical similarity to the native compound, it serves as an ideal internal standard in Stable Isotope Dilution Analysis (SIDA).[3][4] SIDA is a highly accurate and precise quantitative technique, particularly for trace-level analysis in complex matrices like food.[3] By introducing a known amount of the labeled standard into a sample, any loss of the target analyte during sample preparation and analysis can be accurately compensated for, leading to reliable quantification. This methodology is instrumental in food traceability studies for verifying product authenticity and detecting fraudulent practices.

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a mass spectrometry-based technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical procedure. The labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium). Because the internal standard and the analyte behave identically during extraction, purification, and chromatographic separation, the ratio of the native analyte to the labeled standard remains constant. This ratio is measured by a mass spectrometer, and from this, the initial concentration of the native analyte in the sample can be accurately determined.

The key advantage of SIDA is its ability to correct for the loss of analyte at any stage of the analytical process, as well as for any variations in instrument response. This makes it a reference method for the accurate quantification of trace compounds in complex samples.[3]

Experimental Protocols

The following protocols are generalized methodologies for the analysis of 2-Sec-butyl-3-methoxypyrazine in food matrices using this compound as an internal standard. Optimization may be required for specific food types and instrumentation.

Protocol 1: Analysis of 2-Sec-butyl-3-methoxypyrazine in Wine by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies for the analysis of methoxypyrazines in wine.[3][5]

1. Sample Preparation and Extraction:

-

Sample: 5 mL of wine.

-

Internal Standard Spiking: Add a precise amount of this compound solution in a suitable solvent (e.g., methanol) to the wine sample to achieve a final concentration relevant to the expected analyte concentration (e.g., 10-50 ng/L).

-

Matrix Modification: Add 1.5 g of sodium chloride to the sample vial to increase the ionic strength of the solution and enhance the release of volatile pyrazines into the headspace.

-

pH Adjustment: Adjust the pH of the wine sample to approximately 6.0 for optimal results.[3]

-

Vial: Place the prepared sample in a 20 mL headspace vial and seal it with a PTFE/silicone septum.

-

Equilibration: Incubate the vial at a controlled temperature (e.g., 50°C) for a specific time (e.g., 10 minutes) with agitation to allow for the equilibration of the analytes between the sample and the headspace.[1][5]

-

HS-SPME: Expose a conditioned SPME fiber (e.g., 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature to extract the volatile compounds.[1][3]

2. GC-MS Analysis:

-